2-Isopropyl-4-nitroaniline 2-Isopropyl-4-nitroaniline
Brand Name: Vulcanchem
CAS No.: 94831-94-4
VCID: VC3954788
InChI: InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3
SMILES: CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

2-Isopropyl-4-nitroaniline

CAS No.: 94831-94-4

Cat. No.: VC3954788

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-4-nitroaniline - 94831-94-4

Specification

CAS No. 94831-94-4
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name 4-nitro-2-propan-2-ylaniline
Standard InChI InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3
Standard InChI Key LSNMDLKVJFLHEN-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N
Canonical SMILES CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name of 2-isopropyl-4-nitroaniline is 4-nitro-2-propan-2-ylaniline, reflecting its substitution pattern (Figure 1). The nitro group at the 4-position and the isopropyl group at the 2-position create steric and electronic effects that influence reactivity. The compound’s SMILES notation is NC1=CC=C([N+]([O-])=O)C=C1C(C)C .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight180.21 g/mol
XLogP3 (Lipophilicity)2.2
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (Nitro and amino groups)
Rotatable Bonds1 (Isopropyl group)

Synthesis and Manufacturing

Nitration of 2-Isopropylaniline

The most common synthesis route involves nitration of 2-isopropylaniline. This reaction typically employs a nitrating agent such as a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under controlled temperatures (0–5°C) . The isopropyl group directs nitration to the para position due to its electron-donating inductive effect:

C9H13N+HNO3C9H12N2O2+H2O\text{C}_9\text{H}_{13}\text{N} + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_{12}\text{N}_2\text{O}_2 + \text{H}_2\text{O}

Yields exceeding 60% have been reported under optimized conditions .

Alternative Routes

  • Reduction of Nitro Precursors: Catalytic hydrogenation of 2-isopropyl-4-nitrobenzene derivatives using palladium or platinum catalysts .

  • Protecting Group Strategies: Use of trifluoroacetyl protecting groups to enhance regioselectivity, followed by deprotection with potassium carbonate in methanol .

Chemical Reactivity and Functional Transformations

Reduction of the Nitro Group

The nitro group in 2-isopropyl-4-nitroaniline is reducible to an amine using agents like tin (Sn\text{Sn}) and hydrochloric acid (HCl\text{HCl}) or catalytic hydrogenation. This yields 2-isopropyl-1,4-phenylenediamine, a valuable intermediate for polymer and dye synthesis :

C9H12N2O2+6H++6eC9H14N2+2H2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2 + 6\text{H}^+ + 6\text{e}^- \rightarrow \text{C}_9\text{H}_{14}\text{N}_2 + 2\text{H}_2\text{O}

Electrophilic Substitution

The amino group activates the ring toward electrophilic substitution. For example, bromination at the 5-position occurs readily in the presence of Br2/FeBr3\text{Br}_2/\text{FeBr}_3 .

Applications in Industry and Research

Dye and Pigment Synthesis

2-Isopropyl-4-nitroaniline is a precursor to azo dyes, where its amino group facilitates diazotization and coupling reactions. The isopropyl group enhances solubility in organic solvents, making it suitable for textile applications .

Agrochemical Intermediates

The compound’s nitro functionality is critical in synthesizing herbicides and insecticides. For instance, it serves as a building block for sulfonylurea herbicides .

Toxicological and Environmental Considerations

Table 2: Comparative Toxicity of Nitroanilines

CompoundLD₅₀ (Oral, Rat)Key EffectsSource
4-Nitroaniline750 mg/kgMethemoglobinemia, anemia
N-Isopropyl-4-nitroanilineNot reportedHematologic changes
2-Isopropyl-4-nitroanilineData lackingHypothesized similar to 4-nitroaniline

Environmental Persistence

Nitroaromatics like 2-isopropyl-4-nitroaniline are resistant to biodegradation. Advanced oxidation processes (AOPs) and catalytic reduction using zero-valent iron (Fe0\text{Fe}^0) nanoparticles are effective remediation strategies .

Comparison with Structural Analogs

4-Nitroaniline vs. 2-Isopropyl-4-nitroaniline

  • Lipophilicity: The isopropyl group increases XLogP3 from 1.4 (4-nitroaniline) to 2.2, enhancing membrane permeability .

  • Reactivity: Steric hindrance from the isopropyl group reduces electrophilic substitution rates compared to unsubstituted 4-nitroaniline .

N-Isopropyl-4-nitroaniline vs. 2-Isopropyl-4-nitroaniline

  • Substitution Pattern: N-substitution (N-isopropyl) versus C-substitution (2-isopropyl) alters electronic properties. The N-isopropyl derivative exhibits lower basicity due to decreased amine lone pair availability .

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